3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Description

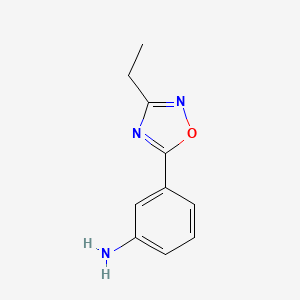

Structure

2D Structure

Propriétés

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNURCZCTYZDDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651014 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-73-7 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the disease they are designed to treat.

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it’s plausible that this compound could interfere with the biochemical pathways of infectious agents .

Result of Action

Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may have potential inhibitory effects on the growth or replication of infectious agents .

Activité Biologique

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on recent research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 204.23 g/mol

The presence of the oxadiazole ring contributes to its bioactivity through potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study reported that a derivative of 1,2,4-oxadiazole exhibited an IC value of approximately 10 µM against MCF-7 breast cancer cells. The compound induced apoptosis through upregulation of p53 and activation of caspase-3 pathways . This suggests that this compound may also exert similar effects, warranting further investigation.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 10 | Apoptosis via p53 |

| 2 | HeLa | 15 | Caspase activation |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds containing the oxadiazole ring exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a comparative study, derivatives were tested against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that derivatives similar to this compound may possess significant antimicrobial activity .

Antioxidant Properties

Antioxidant activity is another area where oxadiazole derivatives have shown promise. Compounds have been evaluated using various assays to determine their ability to scavenge free radicals.

Antioxidant Assay Results

A study utilizing the ABTS assay demonstrated that certain oxadiazole derivatives exhibited superior antioxidant capacity compared to standard antioxidants like Trolox.

| Compound | ABTS Inhibition (%) |

|---|---|

| A | 92.8 |

| B | 91.2 |

| C | 90.4 |

These findings suggest that this compound could also exhibit antioxidant properties .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, as anticancer agents. A significant focus has been on their ability to induce apoptosis in cancer cells:

- Case Study : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds with structural modifications similar to this compound showed IC50 values in the micromolar range against various cancer cell lines including colon and breast cancer cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| This compound | MCF7 (Breast) | TBD |

| Reference Compound (Doxorubicin) | Various | ~0.1 - 0.5 |

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial activity:

- Findings : Research indicates that compounds like this compound can inhibit bacterial growth effectively. In vitro tests against common pathogens show promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is another area of interest:

- Research Insight : Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation .

Corrosion Inhibition

Recent studies have explored the use of oxadiazole compounds as corrosion inhibitors:

- Case Study : A study evaluated the performance of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated a significant reduction in corrosion rates due to the formation of a protective layer on the metal surface .

Summary of Findings

The compound this compound shows considerable promise across various applications:

- Anticancer Activity : Potential for inducing apoptosis in cancer cells.

- Antimicrobial Properties : Effective against several bacterial strains.

- Anti-inflammatory Effects : Modulation of inflammatory responses.

- Corrosion Inhibition : Significant efficacy in protecting metals from corrosion.

Comparaison Avec Des Composés Similaires

Positional Isomers

Positional isomerism in oxadiazole derivatives significantly impacts electronic distribution and biological activity. For example:

- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-71-4) is a positional isomer of the target compound, with the ethyl group at position 5 and the aniline at position 3 of the oxadiazole ring.

Table 1: Positional Isomer Comparison

Substituent Variations on the Oxadiazole Ring

Variations in oxadiazole substituents modulate steric, electronic, and pharmacokinetic properties:

- 4-(3-(4-Phenoxyphenyl)-oxadiazol-5-yl)aniline (MIC: 2 μg/mL vs. MRSA): Incorporation of a phenoxyphenyl group enhances π-π stacking and hydrophobic interactions, improving antimicrobial activity compared to the simpler ethyl-substituted analog .

- 3-[3-(4-Methoxyphenyl)-oxadiazol-5-yl]aniline (BB10-5940): The methoxy group introduces electron-donating effects, increasing resonance stabilization. This compound has a higher molecular weight (267.28 g/mol) and may exhibit improved solubility in polar solvents compared to the ethyl variant .

- Its molecular weight (243.28 g/mol) and logP differ due to the heteroaromatic group .

Table 2: Substituent Effects on Oxadiazole

Substituent Variations on the Aniline Ring

Modifications to the aniline moiety influence electronic and steric profiles:

- N-Allyl-3-fluoro-4-(3’-methyl-oxadiazol-5-yl)aniline : Fluorination at the aniline meta-position increases electronegativity, while the allyl group enhances conformational flexibility. This compound (MW: 233.24 g/mol) may exhibit altered pharmacokinetics compared to the unsubstituted target .

- Its higher molecular weight (317.33 g/mol) may reduce membrane permeability .

Méthodes De Préparation

Synthesis of Amidoxime Intermediate

- Starting from substituted benzonitriles, hydroxylamine is added to convert the nitrile group into an amidoxime.

- This reaction typically occurs under mild conditions and results in a key intermediate for oxadiazole ring formation.

Formation of the 1,2,4-Oxadiazole Ring

- The amidoxime intermediate is reacted with a carboxylic acid derivative (often a benzoic acid or related compound).

- This step involves coupling, cyclization, and dehydration in a one-pot process to yield the 1,2,4-oxadiazole ring.

- Protective groups such as acetyl or tert-butyldimethylsilyl (TBS) groups may be used transiently to prevent side reactions, especially when phenolic or amine groups are present.

- The protecting groups are removed in situ under acidic or thermal conditions to reveal the functional groups in the final structure.

Introduction of the Ethyl Group

- The ethyl substituent on the oxadiazole ring is introduced via alkylation or by using ethyl-substituted precursors during the ring formation step.

- This step is critical for tuning the compound’s biological activity and solubility.

Attachment of the Aniline Moiety

- The aniline group is either incorporated as part of the starting aromatic nitrile or introduced via Ullmann-type coupling reactions.

- Ullmann-type reactions are copper-catalyzed couplings that enable the formation of carbon-nitrogen bonds, essential for linking the oxadiazole ring to the aniline ring.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydroxylamine addition to nitrile | Hydroxylamine hydrochloride, base, solvent | Amidoxime intermediate |

| 2 | Coupling and cyclization | Carboxylic acid derivative, dehydrating agent | Formation of 1,2,4-oxadiazole ring |

| 3 | Protection/deprotection | Acetyl or TBS protecting groups, acid/base | Protection of sensitive groups |

| 4 | Alkylation or precursor selection | Ethyl-substituted reagents or alkylating agents | Introduction of ethyl substituent |

| 5 | Ullmann-type coupling | Copper catalyst, base, solvent | Attachment of aniline moiety |

| 6 | Final deprotection and purification | Acidic or thermal conditions | Pure this compound |

Research Findings and Optimization

- Studies have shown that maintaining a hydrogen bond donor on the aromatic ring is essential for antimicrobial activity, influencing the choice of protective groups and reaction conditions during synthesis.

- Optimization of the synthetic route has focused on improving yield, minimizing side reactions, and enhancing the purity of the final compound.

- The use of one-pot cyclization and dehydration steps reduces the number of purification stages and improves overall efficiency.

- Modifications in the synthetic strategy have been explored to enhance oral bioavailability and metabolic stability, as the compound class is prone to degradation in biological systems.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Substituted benzonitriles, hydroxylamine, carboxylic acid derivatives |

| Key Intermediates | Amidoximes, protected phenols, acyl chlorides |

| Core Reaction Types | Hydroxylamine addition, Ullmann coupling, cyclization, dehydration |

| Protective Groups | Acetyl, tert-butyldimethylsilyl (TBS) |

| Reaction Conditions | Mild to moderate temperatures, acidic/basic media for protection/deprotection |

| Yield Optimization | One-pot processes, transient protecting groups, choice of catalysts |

| Analytical Confirmation | NMR, MS, IR, HPLC |

| Challenges | Stability of intermediates, control of regioselectivity, minimizing side reactions |

Q & A

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to targets like bacterial topoisomerases or kinases. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the ethyl group.

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories). Validate with experimental IC₅₀ values .

How can structure-activity relationships (SAR) guide the design of novel oxadiazole derivatives?

Q. Advanced

- Substituent Screening : Replace the ethyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects.

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,3-triazole to evaluate potency retention.

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate spatial-electronic features with activity .

What analytical challenges arise in purity assessment, and how can they be resolved?

Q. Advanced

- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted amidoximes) with C18 columns and gradient elution (ACN:H₂O + 0.1% formic acid).

- Elemental Analysis : Confirm purity >98% by matching experimental vs. theoretical C/H/N/O percentages.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole isomers) .

What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.